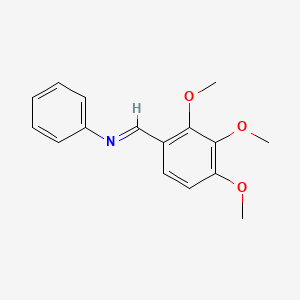![molecular formula C16H16BrNO B12643263 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-16-6](/img/structure/B12643263.png)
1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound that belongs to the class of phenylalkylamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a bromine atom on the phenyl ring and an amino group attached to the ethanone backbone makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one typically involves the following steps:
Formation of Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Phenyl derivatives with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and amino group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Propiedades
Número CAS |
920804-16-6 |
|---|---|
Fórmula molecular |
C16H16BrNO |
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2-(2-phenylethylamino)ethanone |
InChI |
InChI=1S/C16H16BrNO/c17-15-8-6-14(7-9-15)16(19)12-18-11-10-13-4-2-1-3-5-13/h1-9,18H,10-12H2 |
Clave InChI |
XKQZYPXSIBSBCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


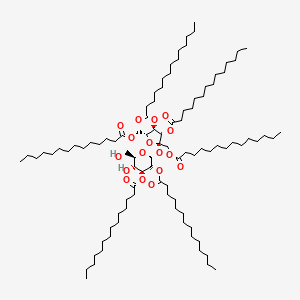
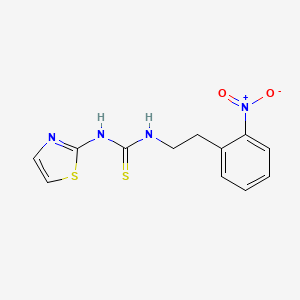

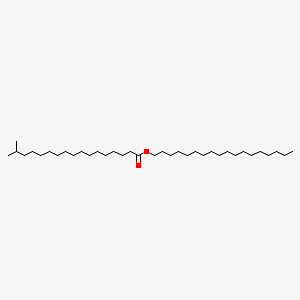

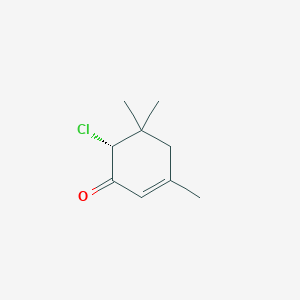

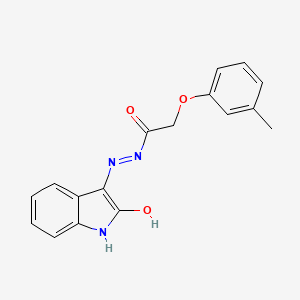
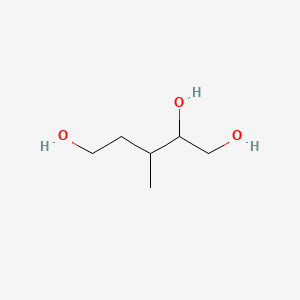


![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)

